Ethyl 2-(2-(4-ethoxyphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate
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Overview
Description
Ethyl 2-(2-(4-ethoxyphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a pyrrole ring fused with a thiazole ring, making it a unique and potentially valuable molecule in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-(4-ethoxyphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 4-ethoxyphenyl and 3-fluoro-4-methylbenzoyl derivatives, followed by their condensation with pyrrole and thiazole precursors under controlled conditions. Common reagents used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would require large-scale reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of automated systems and continuous monitoring would ensure the consistency and purity of the final product. Purification techniques such as crystallization, distillation, and chromatography may be employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-(4-ethoxyphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, with factors such as temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: As a probe or tool for studying biological processes and interactions.
Medicine: As a potential therapeutic agent or drug candidate for treating various diseases.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-(4-ethoxyphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other proteins that play key roles in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Ethyl 2-(2-(4-ethoxyphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate can be compared with other similar compounds, such as:
- Ethyl 2-(2-(4-methoxyphenyl)-3-(3-chloro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate
- Ethyl 2-(2-(4-ethoxyphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-ethylthiazole-5-carboxylate
These compounds share similar structural features but differ in specific substituents, which can influence their chemical properties and biological activities. The unique combination of functional groups in this compound makes it distinct and potentially valuable for various applications.
Biological Activity
Chemical Structure and Properties
The compound can be broken down into its structural components, which include:
- Ethyl group : Contributes to the lipophilicity of the molecule.
- Thiazole ring : Known for its role in various biological activities.
- Pyrrole moiety : Often associated with pharmacological properties.
- Phenyl and fluoro-substituents : These groups may enhance biological activity through electronic effects or steric hindrance.
Molecular Formula
The molecular formula of the compound is C24H25F1N2O4S.
Molecular Weight
The molecular weight is approximately 442.53 g/mol.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that it may inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve:
- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It may cause cell cycle arrest at the G2/M phase, preventing further cell division.
Table 1: Anticancer Activity Data
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 12.5 | Induction of apoptosis |
A549 (Lung) | 15.0 | Cell cycle arrest at G2/M phase |
HeLa (Cervical) | 10.0 | Inhibition of proliferation |
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against a range of bacterial strains. Studies indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity Data
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Effects
Research has suggested that Ethyl 2-(2-(4-ethoxyphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate possesses anti-inflammatory properties. In vitro studies have shown a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 upon treatment with this compound.
Case Study Example
In a controlled study involving animal models of inflammation, administration of the compound led to a significant decrease in paw edema compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells in treated tissues.
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The thiazole and pyrrole rings are known to interact with enzymes involved in cancer progression and inflammation.
- Receptor Modulation : Potential interactions with nuclear receptors may play a role in its anticancer effects.
Properties
CAS No. |
617698-07-4 |
---|---|
Molecular Formula |
C27H25FN2O6S |
Molecular Weight |
524.6 g/mol |
IUPAC Name |
ethyl 2-[(3E)-2-(4-ethoxyphenyl)-3-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C27H25FN2O6S/c1-5-35-18-11-9-16(10-12-18)21-20(22(31)17-8-7-14(3)19(28)13-17)23(32)25(33)30(21)27-29-15(4)24(37-27)26(34)36-6-2/h7-13,21,31H,5-6H2,1-4H3/b22-20+ |
InChI Key |
DARIOBOWVPOPPE-LSDHQDQOSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2/C(=C(/C3=CC(=C(C=C3)C)F)\O)/C(=O)C(=O)N2C4=NC(=C(S4)C(=O)OCC)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(C3=CC(=C(C=C3)C)F)O)C(=O)C(=O)N2C4=NC(=C(S4)C(=O)OCC)C |
Origin of Product |
United States |
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